molecular formula C19H14FNO2 B11601125 2-[(E)-2-(4-fluorophenyl)ethenyl]quinolin-8-yl acetate

2-[(E)-2-(4-fluorophenyl)ethenyl]quinolin-8-yl acetate

Cat. No.: B11601125
M. Wt: 307.3 g/mol
InChI Key: KIQGKSLFRYTHNJ-YRNVUSSQSA-N
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Description

2-[(1E)-2-(4-Fluorophenyl)ethenyl]quinolin-8-yl acetate is an organic compound with a complex structure that includes a fluorophenyl group, a quinoline ring, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-Fluorophenyl)ethenyl]quinolin-8-yl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with an appropriate amine to form the quinoline ring. Finally, the acetate ester is introduced through esterification with acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-Fluorophenyl)ethenyl]quinolin-8-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .

Scientific Research Applications

2-[(1E)-2-(4-Fluorophenyl)ethenyl]quinolin-8-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-Fluorophenyl)ethenyl]quinolin-8-yl acetate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the quinoline ring can intercalate into DNA or interact with enzymes. The acetate ester may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-(4-Fluorophenyl)ethenyl]quinolin-8-yl acetate is unique due to its combination of a quinoline ring and an acetate ester, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C19H14FNO2

Molecular Weight

307.3 g/mol

IUPAC Name

[2-[(E)-2-(4-fluorophenyl)ethenyl]quinolin-8-yl] acetate

InChI

InChI=1S/C19H14FNO2/c1-13(22)23-18-4-2-3-15-8-12-17(21-19(15)18)11-7-14-5-9-16(20)10-6-14/h2-12H,1H3/b11-7+

InChI Key

KIQGKSLFRYTHNJ-YRNVUSSQSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=C(C=C3)F

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=C(C=C3)F

Origin of Product

United States

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